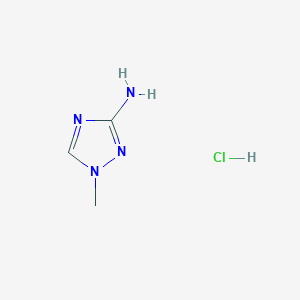1-Methyl-1H-1,2,4-Triazol-3-Amine Hydrochloride
CAS No.: 1185300-35-9
Cat. No.: VC13317766
Molecular Formula: C3H7ClN4
Molecular Weight: 134.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1185300-35-9 |
|---|---|
| Molecular Formula | C3H7ClN4 |
| Molecular Weight | 134.57 g/mol |
| IUPAC Name | 1-methyl-1,2,4-triazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C3H6N4.ClH/c1-7-2-5-3(4)6-7;/h2H,1H3,(H2,4,6);1H |
| Standard InChI Key | PSHNLOQTZVNZGF-UHFFFAOYSA-N |
| SMILES | CN1C=NC(=N1)N.Cl |
| Canonical SMILES | CN1C=NC(=N1)N.Cl |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The molecular formula of 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride is C₄H₈ClN₅, derived from the parent amine (C₄H₇N₅) through protonation with hydrochloric acid. The compound’s IUPAC name reflects its substitution pattern: a methyl group at the 1-position of the triazole ring and an amine group at the 3-position. Key structural features include:
-
A planar triazole ring with alternating single and double bonds.
-
A methyl group enhancing lipophilicity.
-
A protonated amine group improving aqueous solubility.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 169.60 g/mol | |
| Solubility | Soluble in polar solvents (DMF, DMSO) | |
| Storage Conditions | -20°C, protected from moisture |
The compound’s stability under varying environmental conditions is attributed to the hydrochloride salt formation, which mitigates degradation through oxidation or hygroscopicity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride typically involves multi-step reactions starting from 1,2,4-triazole. A patent by CN113651762A outlines a scalable method for analogous triazole derivatives, adaptable for this compound :
Step 1: Methylation of 1,2,4-Triazole
1,2,4-Triazole is treated with chloromethane in the presence of potassium hydroxide and ethanol under reflux to yield 1-methyl-1,2,4-triazole.
Step 2: Functionalization at the 3-Position
The 3-position is brominated or silylated using dibromomethane or trimethylchlorosilane, respectively, under cryogenic conditions (-78°C) with n-butyllithium or lithium diisopropylamide (LDA) .
Step 3: Amination and Salt Formation
The intermediate is reacted with ammonia or an amine source, followed by treatment with hydrochloric acid to precipitate the hydrochloride salt.
Table 2: Key Reaction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | CH₃Cl, KOH, EtOH | Reflux | 85–90 |
| 2 | LDA, Trimethylchlorosilane | -78°C | 70–75 |
| 3 | NH₃, HCl | Room temp | 90–95 |
This route emphasizes atom economy and avoids hazardous intermediates, aligning with green chemistry principles .
Pharmacological and Biochemical Applications
Antimicrobial Activity
Triazole derivatives are renowned for their antimicrobial properties. 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride exhibits inhibitory effects against bacterial and viral pathogens by interfering with nucleic acid synthesis. For instance, it disrupts viral RNA polymerase activity in influenza A strains .
Role in Click Chemistry
The compound serves as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, stabilizing Cu(I) ions and enhancing reaction kinetics. This application is critical for synthesizing bioconjugates in drug discovery .
Fluorescent Probing
Functionalized triazoles are employed in fluorescent probes for cellular imaging. The amine group in this compound allows conjugation with fluorophores, enabling real-time tracking of biochemical processes .
Industrial and Research Relevance
Pharmaceutical Intermediates
This compound is a precursor to antivirals and antifungals. For example, its incorporation into azole-based drugs enhances metabolic stability and bioavailability .
Material Science Applications
In polymer chemistry, it acts as a cross-linking agent, improving thermal stability in epoxy resins. Its electronic properties also make it a candidate for organic semiconductors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume